molecular formula C8H9NO2 B12355948 6,7-dihydro-5H-indolizine-1,3-dione

6,7-dihydro-5H-indolizine-1,3-dione

Cat. No.: B12355948
M. Wt: 151.16 g/mol
InChI Key: BZTJVIOSZRVXAZ-UHFFFAOYSA-N
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Description

Contextualization within Indolizine (B1195054) Heterocyclic Chemistry

Indolizine is a heterocyclic aromatic compound composed of a fused five-membered and six-membered ring system containing a nitrogen atom at the bridgehead position. It is an isomer of the more commonly known indole (B1671886). The chemistry of indolizines is diverse, with numerous synthetic strategies developed for their construction, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions. The parent indolizine is a 10-π electron system, and its derivatives are found in a variety of natural products and synthetically important molecules. Partially reduced indolizine systems, such as the dihydro- and tetrahydro-indolizine derivatives, serve as crucial intermediates in the synthesis of complex alkaloids and other biologically relevant compounds.

Structural Characteristics of the 6,7-Dihydro-5H-indolizine-1,3-dione Scaffold

The scaffold of this compound is characterized by a bicyclic system where a pyrrolidine (B122466) ring is fused to a dihydropyridine (B1217469) ring. A key feature of this molecule is the presence of two carbonyl groups at positions 1 and 3, defining it as a dione (B5365651). The "6,7-dihydro-5H" nomenclature indicates that the six-membered ring is partially saturated. This structure combines the features of a lactam within the five-membered ring and a cyclic ketone in the six-membered ring.

Spectroscopic methods are fundamental in elucidating the precise structure of such compounds. For instance, in related spiro[indoline-3,3′-indolizine] derivatives, techniques like IR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry are employed to confirm the molecular framework and stereochemistry. nih.gov The presence of the carbonyl groups in this compound would be expected to produce strong characteristic absorption bands in the IR spectrum.

PropertyValue
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
IUPAC NameThis compound
SMILESC1CC2=C(C(=O)N2)C(=O)C1
InChI KeyBNNTVBUZZMMEHL-UHFFFAOYSA-N

Theoretical data for this compound.

Research Significance and Academic Relevance of Indolizine Diones

Indolizine diones and related structures are of significant interest to the scientific community due to their potential as building blocks in organic synthesis. The presence of multiple functional groups—a lactam, a ketone, and a reactive methylene (B1212753) group—provides several sites for chemical modification, allowing for the creation of diverse molecular libraries.

The synthesis of indolizinone frameworks, which are structurally related to indolizine diones, is an active area of research. Methodologies such as 1,3-dipolar cycloaddition reactions are frequently utilized to construct the core bicyclic system. nih.gov For example, the reaction of a pyridinium (B92312) ylide with an appropriate dipolarophile can lead to the formation of the indolizine ring. jbclinpharm.org The resulting indolizinone derivatives can then serve as precursors for more complex molecules.

Furthermore, dione structures in heterocyclic chemistry, such as isoindoline-1,3-diones, have been investigated for their versatile applications in medicinal chemistry and materials science. mdpi.comnih.gov While distinct from indolizine-1,3-diones, the research on these related compounds underscores the general academic interest in heterocyclic diones as scaffolds for developing new chemical entities. The exploration of compounds like this compound contributes to the fundamental understanding of heterocyclic chemistry and may pave the way for future applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6,7-dihydro-5H-indolizine-1,3-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h3H,1-2,4-5H2

InChI Key

BZTJVIOSZRVXAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=O)CC(=O)N2C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 6,7 Dihydro 5h Indolizine 1,3 Dione and Its Derivatives

Classical and Contemporary Approaches to Indolizine (B1195054) Core Synthesis

The construction of the indolizine skeleton can be achieved through several key synthetic pathways, ranging from traditional condensation reactions to more modern cycloaddition and catalytic methods.

Condensation reactions represent one of the foundational approaches to synthesizing the indolizine ring system. A classic example is the Scholtz reaction, which involves the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures to produce an indolizine derivative. jbclinpharm.org While historically significant, this method often requires harsh conditions.

More contemporary condensation strategies offer milder conditions and greater substrate scope. For instance, a three-component synthesis of diversely substituted indolizines can be achieved by the condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles. rsc.org Another approach involves the Knoevenagel condensation followed by an intramolecular aldol (B89426) cyclization, which allows for the introduction of a variety of substituents on both the pyridine (B92270) and pyrrole (B145914) rings of the indolizine core. rsc.org

Condensation Method Reactants Key Features Reference
Scholtz Reaction2-Methylpyridine, Acetic AnhydrideHigh temperature, classical method jbclinpharm.org
Three-Component2-(Pyridin-2-yl)acetonitrile, Aldehydes, IsonitrilesMild conditions, produces amino-functionalized indolizines rsc.org
Knoevenagel/AldolN-substituted pyrrolesTolerates a broad scope of substrates rsc.org

The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles, particularly electron-deficient alkenes and alkynes, is one of the most widely utilized and versatile methods for constructing the indolizine scaffold. jbclinpharm.orgrsc.orgresearchgate.netresearchgate.netchim.it This reaction involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with a dipolarophile. researchgate.net

The choice of dipolarophile is crucial; when activated alkynes are used, the initially formed dihydroindolizine often aromatizes spontaneously. nih.gov If activated alkenes are employed, a subsequent oxidation step is typically required to achieve the fully aromatic indolizine. rsc.org A variety of oxidants have been used for this purpose, including tetrakis-pyridino-cobalt(II)dichromate (TPCD). This methodology has been successfully applied to synthesize a wide array of substituted indolizines by varying the substituents on both the pyridinium ylide and the dipolarophile. nih.govacs.org For example, the reaction of pyridinium ylides with electron-deficient ynamides provides an efficient route to 2-aminoindolizines. acs.org

1,5-dipolar cycloaddition, also referred to as 1,5-dipolar cyclization, is another significant strategy for the synthesis of the indolizine nucleus. jbclinpharm.orgrsc.org This pathway often involves the formation of a nitrogen ylide from a pyridine derivative, which then undergoes an intramolecular cyclization. rsc.org For example, a one-pot sequence starting from pyridine and Baylis–Hillman bromides proceeds via the formation of a nitrogen ylide and subsequent 1,5-cyclization to afford 1-aryl-2-cyanoindolizines under mild conditions. rsc.org These reactions can be conceptualized as the interaction between a 1,5-dipole and a bond, leading to the closure of the five-membered ring of the indolizine system.

In many synthetic routes to indolizines, particularly those involving cycloaddition reactions with alkenes, the initial product is a dihydroindolizine intermediate. nih.gov The final step to obtain the aromatic indolizine is a dehydrogenation or oxidation. This aromatization can sometimes occur spontaneously with air oxidation, but often requires a specific oxidizing agent. nih.gov

Targeted Synthesis of the Dione (B5365651) Moiety within Indolizine Systems

While the above methods focus on the core indolizine structure, specific strategies are required to introduce the 1,3-dione functionality as seen in 6,7-dihydro-5H-indolizine-1,3-dione.

A targeted approach to constructing the indolizine ring system, which can incorporate a dione or related functionality, involves the use of pyrrole-based precursors. Specifically, pyrrole-based enaminones have been utilized as versatile building blocks for the synthesis of indolizines. mdpi.com

In one reported methodology, enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates are treated with a Lewis acid, which facilitates a cyclization to afford the indolizine scaffold. mdpi.com This intramolecular reaction builds the six-membered ring onto the existing pyrrole core. The starting enaminones can be prepared through a straightforward reaction of the corresponding pyrrole derivatives with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com This strategy provides a modular approach to substituted indolizines, where the substitution pattern can be controlled by the initial choice of pyrrole substrate.

Reactant Type Key Reagent Product Reference
Alkyl (E)-3-(1H-pyrrol-2-yl)acrylatesDMFDMA, Lewis AcidIndolizines mdpi.com

Cascade Reactions for Dione Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to construct complex molecules like this compound from simple starting materials in a single operation. These reactions minimize the need for purification of intermediates, thus saving time and resources.

A notable example involves the synthesis of indolizine derivatives through a Tf2O-mediated cascade reaction of pyridyl-enaminones with thiophenols or thioalcohols. This metal-free approach proceeds via a selective 1,4-addition of a vinyl iminium triflate intermediate, followed by tandem cyclization and aromatization. researchgate.netnih.gov This methodology allows for the simultaneous formation of C-N and C-S bonds, yielding diverse electron-rich indolizine derivatives in up to 94% yield under mild conditions. researchgate.netnih.gov While this specific example leads to thio-substituted indolizines, the underlying cascade strategy could potentially be adapted for the synthesis of the dione target.

Another relevant cascade synthesis involves the reaction of 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds. rsc.org This process, which proceeds through a condensation/cyclization/aromatization sequence under basic conditions, yields 6,7-disubstituted indolizines. rsc.org The reaction is believed to involve an N-allenyl-2-formylpyrrole intermediate, which is more reactive and leads to higher yields of the indolizine product. rsc.org

Researchers have also developed cascade reactions for the synthesis of polycyclic spiroindolines, which share a common heterocyclic core. rsc.org These reactions involve the yttrium(III)-catalyzed ring-opening of aziridines with 3-(2-isocyanoethyl)indoles, followed by a Friedel–Crafts/Mannich/desulfonylation sequence, affording the products in moderate to excellent yields. rsc.org

The following table summarizes key aspects of cascade reactions for the synthesis of indolizine derivatives.

Starting MaterialsReaction TypeKey FeaturesProduct ScopeReference
Pyridyl-enaminones, Thiophenols/ThioalcoholsTf2O-mediated cascadeMetal-free, mild conditions, high regioselectivityElectron-rich indolizine derivatives researchgate.netnih.gov
2-Formyl-N-propargylpyrroles, Active methylene compoundsCondensation/cyclization/aromatizationBasic conditions, formation of N-allenyl intermediate6,7-Disubstituted indolizines rsc.org
3-(2-Isocyanoethyl)indoles, AziridinesYttrium(III)-catalyzed cascadeFriedel–Crafts/Mannich/desulfonylation sequencePolycyclic spiroindolines rsc.org

Annulation Reactions via Multicomponent Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot process. These reactions are highly atom-economical and offer a straightforward route to a variety of heterocyclic scaffolds.

While a specific MCR for this compound is not prominently reported, related structures have been synthesized using this approach. For instance, a one-pot three-component reaction between ninhydrin, malononitrile, and various diamines in water has been developed for the synthesis of imidazolidin-2-ylidene-indenedione and related heterocyclic scaffolds. nih.gov This catalyst-free reaction proceeds at room temperature with high yields and a simple workup procedure. nih.gov

Another example is the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a molecular iodine-catalyzed multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org This method is noted for its good yields and the use of an environmentally friendly catalyst. rsc.org

The synthesis of indole-substituted heterocycles via MCRs has been reviewed, highlighting the versatility of this approach. researchgate.net These reactions often utilize indole (B1671886) derivatives as key building blocks to construct a wide range of complex heterocyclic systems. researchgate.net

The table below outlines examples of multicomponent reactions for the synthesis of related heterocyclic compounds.

Starting MaterialsCatalyst/ConditionsProduct TypeKey AdvantagesReference
Ninhydrin, Malononitrile, DiaminesWater, Room TemperatureImidazolidin-2-ylidene-indenedioneCatalyst-free, green solvent, high yields nih.gov
Aromatic Aldehydes, 4-Hydroxycoumarin, 3-AminopyrazolesMolecular IodineDihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-onesEnvironmentally friendly catalyst, good yields rsc.org
Indole derivatives, various reactantsVariousIndole-substituted heterocyclesHigh atom economy, diversity-oriented synthesis researchgate.net

Catalytic and Advanced Synthetic Techniques

The development of novel catalytic systems and advanced synthetic techniques has significantly impacted the synthesis of heterocyclic compounds, including the this compound framework. These methods often offer improved efficiency, selectivity, and sustainability compared to traditional synthetic routes.

Transition Metal-Catalyzed Transformations (e.g., Gold(I), Copper(II), Palladium)

Transition metal catalysis plays a pivotal role in modern organic synthesis. Gold(I), copper(II), and palladium catalysts have been employed in the synthesis of indolizine derivatives, although specific applications to this compound are not extensively documented.

Gold(I) Catalysis: A gold-catalyzed two-fold hydroarylation of diynes has been developed for the construction of indolizine derivatives containing eight-membered rings. rsc.org This method utilizes a tri(1-adamantyl)phosphine gold complex as the catalyst to afford 1,8-disubstituted indolizines in moderate to good yields. rsc.org

Copper(II) Catalysis: Copper-catalyzed reactions have been utilized for the synthesis of various indolizine derivatives. For example, a copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin under mild conditions yields new indolizine compounds with high stereoselectivity. researchgate.net Additionally, a microwave-assisted copper-catalyzed intramolecular N-arylation has been developed for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, providing good to excellent yields in short reaction times. nih.govnih.govbeilstein-journals.org

Palladium Catalysis: Palladium-catalyzed multicomponent synthesis of indolizines has been reported. researchgate.net This reaction proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole. researchgate.net

CatalystReaction TypeSubstratesProductReference
Gold(I)Two-fold hydroarylationDiynes, Indole/Pyrrole derivativesIndolizines with eight-membered rings rsc.org
Copper(II)N-arylation2-haloanilines, 1H-indole-2-carbaldehydes5,6-dihydroindolo[1,2-a]quinoxalines nih.govnih.govbeilstein-journals.org
PalladiumMulticomponent synthesisPyridine, etc.Indolizines researchgate.net

Indium(III) Chloride (InCl3)-Catalyzed Cycloisomerization

Indium(III) chloride (InCl3) has emerged as a versatile catalyst in organic synthesis due to its stability and reactivity under mild conditions. While a direct application to the synthesis of this compound is not specified, InCl3 has been used in related transformations. For instance, it catalyzes the diastereoselective domino synthesis of indenodithiepines and indenodithiocines from propargylic alcohols and dithioacetals in good to excellent yields. rsc.org

Metal-Free Methodologies

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact of chemical processes. Several metal-free approaches for the synthesis of indolizine derivatives have been reported.

One such method involves a two-component reaction catalyzed by an acid to prepare indolizines, with yields ranging from 8-95%. nih.gov Another approach is the Tf2O-mediated cascade reaction of pyridyl-enaminones with thiophenols/thioalcohols, which proceeds under mild, metal-free conditions. researchgate.netnih.gov Additionally, a one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes uses TEMPO as an oxidant under transition-metal-free conditions, achieving yields up to 98%. organic-chemistry.org The stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines from aldehydes and phenacyl azides has also been achieved under metal-free conditions. rsc.org

MethodKey ReagentsSubstratesProduct ScopeReference
Acid-catalyzed two-component reactionAcid catalystVariousIndolizine derivatives nih.gov
Tf2O-mediated cascade reactionTf2OPyridyl-enaminones, Thiophenols/ThioalcoholsElectron-rich indolizine derivatives researchgate.netnih.gov
TEMPO-oxidized one-pot reactionTEMPOα-halo carbonyls, Pyridines, AlkenesMultisubstituted indolizines organic-chemistry.org
Stereoselective tandem reactionPiperidineAldehydes, Phenacyl azides(Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines rsc.org

Green Chemistry Approaches (e.g., Microwave-Assisted, Mechanochemical Synthesis)

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to develop more sustainable and environmentally friendly processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds. A microwave-assisted, copper-catalyzed intramolecular N-arylation has been successfully used to synthesize 5,6-dihydroindolo[1,2-a]quinoxaline derivatives with good to excellent yields in significantly reduced reaction times (45–60 minutes). nih.govnih.govbeilstein-journals.org The synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has also been achieved via a one-pot reaction under microwave irradiation without a catalyst. clockss.org

TechniqueCatalyst/ConditionsProductAdvantagesReference
Microwave-AssistedCopper(I) iodide, L-proline, DMSO5,6-dihydroindolo[1,2-a]quinoxalinesRapid reaction times, high yields nih.govnih.govbeilstein-journals.org
Microwave-AssistedCatalyst-free, Acetic acid7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylatesGreen method, simple, rapid clockss.org

Reaction Mechanisms and Chemical Reactivity of 6,7 Dihydro 5h Indolizine 1,3 Dione Systems

Electrophilic Substitution Reactions at Pyrrole (B145914) Ring Positions (C-1 and C-3)

The pyrrole ring in indolizine (B1195054) is significantly more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. stackexchange.com In general, five-membered heterocyclic compounds like pyrrole are more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.com Electrophilic substitution in unsubstituted pyrrole preferentially occurs at the C-2 position because the resulting cationic intermediate is stabilized by more resonance structures compared to an attack at C-3. onlineorganicchemistrytutor.com

However, in the case of the indolizine nucleus, electrophilic aromatic substitution (EAS) predominantly takes place at the C-3 position of the pyrrole ring. stackexchange.com This regioselectivity is attributed to the preservation of the aromaticity of the pyridine-like ring in the transition state. Attack at C-3 does not disrupt the benzene-like aromatic system, leading to a more stable intermediate. stackexchange.com

For the 6,7-dihydro-5H-indolizine-1,3-dione system, the presence of electron-withdrawing carbonyl groups at the 1 and 3 positions deactivates the pyrrole ring towards electrophilic attack. If an electrophilic substitution were to occur, it would likely be directed to the C-2 position, influenced by the directing effects of the existing substituents. However, the high reactivity of the dione (B5365651) moiety often leads to other reaction pathways under electrophilic conditions.

Cycloaddition Reactivity Patterns

The indolizine system exhibits a pronounced tetraene-like character, making it an excellent participant in cycloaddition reactions. nih.gov This reactivity is a key feature of its chemical profile, allowing for the construction of complex polycyclic systems.

The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides, which are precursors to the indolizine core, with electron-deficient alkenes and alkynes is a primary method for constructing the indolizine five-membered ring. researchgate.net These reactions are thermally allowed, concerted processes involving the suprafacial interaction of the 4π electrons of the 1,3-dipole with the 2π electrons of the dipolarophile. researchgate.net The use of electron-deficient dienophiles, such as those bearing keto, aldehyde, nitrile, or nitro groups, enhances the reaction rate by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the indolizine system. libretexts.org This inverse electron demand Diels-Alder type reaction is a powerful tool for synthesizing a variety of substituted indolizines. nih.govnih.gov

Indolizines can act as an 8π electron component in [8+2] cycloaddition reactions, particularly with acetylenic dienophiles, to form cycl[3.2.2]azines. nih.govnih.gov This reaction, first reported by Boekelheide, can proceed through either a one-step or a two-step mechanism. nih.govnih.gov The presence of leaving groups at the C-3 and C-5 positions of the indolizine ring can facilitate these cycloadditions. nih.gov The reaction often requires heating and may be catalyzed by metals like palladium on carbon (Pd-C) or oxidants like manganese dioxide (MnO2). nih.gov

The table below summarizes some examples of [8+2] cycloadditions of substituted indolizines.

Indolizine ReactantDienophileConditionsProductYield (%)Reference
3-Acyloxy indolizinesDMADHeatCyclazinesExcellent nih.gov
5-OTms indolizinesDMADReflux in aromatic solventCyclazines- nih.gov
3-CN-indolizinesDMADToluene, Pd-C, ΔCyclazines25-40 nih.gov
2-MeS-3-CN-indolizinesDMADPhH, Pd-C, ΔMeS-cyclazines12-22 nih.gov

DMAD: Dimethyl acetylenedicarboxylate

The regioselectivity of cycloaddition reactions involving unsymmetrical indolizine derivatives and dienophiles is a critical aspect. In [3+2] cycloadditions, the regiochemical outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. researchgate.net

In the context of Diels-Alder reactions of related indole (B1671886) arynes, it has been observed that the position of the aryne within the indole nucleus significantly influences regioselectivity. For instance, 6,7-indolyne exhibits high regioselectivity in cycloadditions, favoring the more sterically hindered product due to the polarizing effect of the pyrrole ring. nih.gov In contrast, 4,5- and 5,6-indolynes show little to no regioselectivity. nih.gov These findings suggest that the electronic distribution within the indolizine core of this compound would similarly direct the regiochemical outcome of its cycloaddition reactions.

Diels-Alder reactions are also stereospecific, meaning the stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org

Oxidative Transformations and Pathways

The electron-rich nature of the indolizine ring makes it susceptible to oxidative transformations, particularly photooxygenation.

The photooxygenation of substituted indolizines can proceed through a singlet oxygen (¹O₂) mechanism. nih.govacs.org These reactions can be self-sensitized or require a sensitizer (B1316253) like rose bengal or methylene (B1212753) blue. nih.govacs.org The reaction pathway is highly dependent on the solvent. In methanol, the reaction is believed to proceed through a peroxidic zwitterion intermediate, leading to cleavage of the C3-N bond and opening of the pyrrole ring. nih.govacs.org In acetonitrile (B52724), a dioxetane intermediate across the C2-C3 bond is proposed, which then undergoes O-O bond homolysis. nih.govacs.org

The mechanism of photosensitized oxygenation can be classified as Type I (radical-mediated) or Type II (singlet oxygen-mediated). researchgate.net The prevalence of one mechanism over the other depends on factors such as the sensitizer, substrate, solvent, and oxygen concentration. researchgate.net In many systems, both pathways can occur competitively. researchgate.net Singlet oxygen, a highly reactive electrophilic species, is generated when a photosensitizer in its excited triplet state transfers energy to ground-state molecular oxygen. mdpi.com This reactive oxygen species can then react with electron-rich substrates like the indolizine ring. nih.gov

The table below details the products of photooxygenation of various substituted indolizines.

Indolizine ReactantSensitizerSolventMajor ProductsReference
1-Acyl-2-phenylindolizinesSelf-sensitizedMethanol(E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters, 4-(2-pyridinyl)-3-phenyl-5-aryl-5-hydroxyfuran-2-one nih.govacs.org
1-Acyl-2-phenylindolizinesSelf-sensitizedAcetonitrile3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde, 1-(6-methyl-2-pyridinyl)-2-phenylethanedione nih.govacs.org
1-(p-Nitrobenzoyl)-2-phenylindolizineRose Bengal or Methylene Blue-- nih.govacs.org
3-Benzoyl-1-indolizinecarboxylic acid methyl ester9,10-Dicyanoanthracene (B74266) (DCA)-Methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate, Dimethyl 2-(2-pyridinyl)fumarate, Dimethyl 2-(2-pyridinyl)maleate nih.gov

Electron Transfer Initiated Oxidations

Electron transfer (ET) processes provide a powerful means to initiate the oxidation of heterocyclic compounds. For indolizine derivatives, ET-initiated photooxygenation has been studied, offering insights into the potential reactivity of the this compound system.

Research on substituted indolizines has shown that while some are unreactive toward singlet oxygen, they can undergo photooxygenation under ET conditions using a sensitizer like 9,10-dicyanoanthracene (DCA). acs.orgnih.gov This process involves the formation of an indolizine cation radical, which subsequently combines with a superoxide (B77818) anion radical. acs.orgnih.gov This reaction can lead to oxidation of the pyridine ring, resulting in products such as hydroxylated and ring-opened derivatives. acs.orgnih.gov For instance, the photooxygenation of methyl 3-benzoyl-1-indolizinecarboxylate in the presence of DCA yields products like methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate. acs.orgnih.gov

This mechanism suggests that this compound, upon ET oxidation, could form a radical cation. The fate of this intermediate would be influenced by the dione moiety and the reaction conditions, potentially leading to functionalization or degradation of the heterocyclic ring. The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) also proceeds via an electron transfer-induced mechanism, highlighting a common pathway for related heterocyclic systems. znaturforsch.com

Sensitizer/ReagentSubstrate TypeKey IntermediateProductsRef
9,10-Dicyanoanthracene (DCA)Substituted IndolizineIndolizine cation radicalPyridine ring-oxidized derivatives acs.orgnih.gov
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)1,4-DihydropyridinesDihydropyridine (B1217469) cation radicalPyridine derivatives znaturforsch.com
Various Organometallic Oxidants1,4-DisilabenzeneRadical cation and dicationStable radical cations and dications nih.gov

Electrochemical Oxidation Processes and Products

Electrochemical methods offer a green and controlled approach to oxidation. The this compound system contains a cyclic β-enaminone-like substructure, which is expected to be electrochemically active.

Studies on the electrochemical oxidation of cyclic enamines have shown that these reactions are typically irreversible, producing short-lived cation radicals. rsc.org The oxidation potentials are influenced by the structure of the amine component. rsc.org For cyclic α-enaminones, electrochemical oxidation can lead to selective C-N bond cleavage or α-arylation, depending on the reaction conditions and the nature of the nucleophiles present. researchgate.netrsc.org For example, the anodic oxidation of catechols in the presence of enaminones results in exclusive α-arylation of the enaminone. rsc.org

This suggests that the electrochemical oxidation of this compound would likely occur at the enamine-like moiety. The resulting radical cation could then be trapped by nucleophiles, potentially leading to functionalization at the C-2 position. The selectivity and outcome of the reaction would be highly dependent on the applied potential, the solvent system, and the electrolyte used. Electrochemical approaches have been successfully used for the synthesis of various nitrogen-containing heterocycles and for amine oxidation to imines and nitriles, demonstrating the broad utility of this technique. nih.govnih.gov

Substrate ClassElectrochemical MethodObserved ProcessPotential ProductsRef
Cyclic EnaminesCyclic VoltammetryIrreversible oxidationShort-lived cation radicals rsc.org
EnaminonesPreparative Electrolysisα-Arylation with catecholsα-Arylated enaminones rsc.org
AminesConstant Voltage ElectrolysisOxidative couplingImines nih.gov

Nucleophilic and Condensation Reactions

The C-2 methylene group in the this compound system is flanked by two carbonyl groups, rendering it highly acidic and susceptible to a variety of nucleophilic and condensation reactions.

A key reaction for such 1,3-dicarbonyl compounds is the Knoevenagel condensation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone. While direct examples for this compound are not prevalent in the literature, domino Knoevenagel condensation followed by an intramolecular cyclization has been employed as a powerful strategy to construct the indolizine skeleton itself. nih.govelsevierpure.comacs.org For instance, a highly efficient [4+2] annulation to produce polysubstituted indolizines has been developed using a domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization of pyrrole-2-carboxaldehydes with active methylene compounds. nih.govelsevierpure.com

Furthermore, multicomponent reactions involving pyridinium ylides, aldehydes, and other reagents can proceed through domino Knoevenagel condensation–Michael addition–cyclization pathways to afford complex heterocyclic systems. rsc.org These examples strongly suggest that this compound would readily participate in Knoevenagel-type reactions with various electrophiles at its C-2 position, providing a straightforward route to C-2 functionalized derivatives.

Reaction TypeKey ReactantsKey FeaturesProduct ClassRef
Domino Knoevenagel/Aldol CyclizationPyrrole-2-carboxaldehydes, Active methylene compounds[4+2] annulationPolysubstituted indolizines nih.govelsevierpure.comacs.org
Domino Knoevenagel/Michael/Cyclization6-Aminouracil, Aldehydes, Pyridinium ylidesMulticomponent, DiastereoselectiveDihydrofuropyrido[2,3-d]pyrimidines rsc.org
Mannich-type ReactionIndolizine, Amine, AldehydeIndolizine acts as enolizable componentC-1 or C-3 substituted indolizines chim.it

C-H Functionalization at Reactive Sites

Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the efficient modification of heterocyclic scaffolds. sigmaaldrich.com The indolizine ring is a privileged structure for such transformations, with numerous methods developed for its selective functionalization. researchgate.netrsc.org

Transition-metal catalysis, particularly with rhodium(III) and iridium(III), has been extensively used for the C-H activation of indolizines and related N-heterocycles. researchgate.netdiva-portal.orgnih.gov For aromatic indolizines, functionalization is often directed to the C-3 position. rsc.org In the case of this compound, the C-H bonds on the six-membered ring (positions 5, 6, and 7) as well as any positions on the pyrrole ring not occupied by the dione functionality would be potential sites for functionalization.

The specific site of C-H activation can often be controlled by using a directing group. For example, iridium-catalyzed C-H amination has been successfully applied to a wide range of substrates containing various directing groups, including complex drug molecules. diva-portal.org Given the presence of the lactam functionality within the this compound structure, directed C-H functionalization strategies could be envisioned to selectively modify the molecule at specific positions, providing access to a diverse range of new derivatives.

Catalyst SystemSubstrate/Directing GroupPosition FunctionalizedType of FunctionalizationRef
Brønsted AcidIndolizinesC-3Alkylation rsc.org
[Cp*Ir(III)]Benzoic AcidsorthoAmination, Sulfonamidation diva-portal.org
Rh(III)N-NitrosoanilinesorthoAnnulation with iodonium (B1229267) ylides nih.gov
Pd/Ag(I)Electron-Deficient ArenesVariousArylation nih.gov

Ring-Opening and Rearrangement Processes

The fused heterocyclic system of this compound can undergo ring-opening and rearrangement reactions under various conditions, leading to structurally diverse products.

Photooxygenation of substituted indolizines, particularly in protic solvents like methanol, can lead to cleavage of the C3-N bond and subsequent opening of the pyrrole ring. acs.orgnih.gov This process proceeds through a peroxidic zwitterionic intermediate that is trapped by the solvent. acs.orgnih.gov Similarly, acid-catalyzed ring-opening has been observed. For example, cyclazines formed from an [8+2] cycloaddition of indolizines can undergo a stereoconservative ring-opening when treated with trifluoroacetic acid, which protonates the pyrrole moiety. acs.org

Thermal and photochemical rearrangements are also common for various heterocyclic systems. researchgate.netbaranlab.org For instance, photochemical cycloisomerization reactions can occur, leading to the formation of new ring systems, which can sometimes be reversible. nih.gov While specific studies on the rearrangement of this compound are limited, the inherent strain and electronic properties of the fused ring system suggest that it could be susceptible to such transformations under thermal, photochemical, or catalytic conditions, potentially yielding novel molecular scaffolds.

Reaction ConditionSubstrate TypeTransformationKey FeatureRef
Photooxygenation (in Methanol)Substituted IndolizinesPyrrole ring-openingC3-N bond cleavage via peroxidic intermediate acs.orgnih.gov
Acid Catalysis (TFA)Cyclazine (from Indolizine)Stereoconservative ring-openingProtonation of the pyrrole moiety acs.org
Photochemical Irradiation1H-2-Benzo[c]oxocinsReversible cycloisomerizationFormation of a T-type molecular photoswitch nih.gov
Thermal/PhotochemicalAllylic Silanes1,3-Sigmatropic rearrangementSilyl migration mdpi.com

Spectroscopic Characterization and Structural Analysis of 6,7 Dihydro 5h Indolizine 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments are fundamental for identifying the types and numbers of protons, carbons, and nitrogens in 6,7-dihydro-5H-indolizine-1,3-dione.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the this compound core, characteristic signals are expected for the protons on the pyrrolidine (B122466) and dihydropyridine (B1217469) rings. The chemical shifts (δ) and coupling constants (J) provide insights into the connectivity of these protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the dione (B5365651) moiety are typically observed at downfield chemical shifts. The remaining carbons of the bicyclic system will have distinct signals based on their hybridization and substitution.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct information about the nitrogen atom in the indolizine (B1195054) ring. nih.govresearchgate.net The chemical shift of the nitrogen atom is sensitive to its hybridization and the electronic effects of the surrounding groups. nih.govresearchgate.net The use of ¹⁵N-labeled compounds can significantly enhance the utility of this technique. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Indolizine Derivatives

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-27.73–8.20 (s)-
H-5--
H-67.82–7.98 (dd)-
H-88.77–8.92 (dd)-
C-2--
C-3--
C-5--
C-6--
C-7--
C-8--
C-9--
C=O (ester at C-1)-155–162
C=O (ester at C-3)--
C=O (at C-10)-183–185

Data is for a related indolizine system and serves as a general reference. researchgate.net Specific shifts for this compound may vary.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of the atoms in this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons directly bonded to carbon atoms. This allows for the unambiguous assignment of proton and carbon signals for the CH, CH₂, and CH₃ groups in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₈H₇NO₂). nih.gov Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The way the molecule breaks apart can provide clues about the strength of different bonds and the stability of the resulting fragments, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the dione functionality. These typically appear in the region of 1650-1750 cm⁻¹. The spectrum would also show characteristic absorptions for C-H stretching and bending vibrations of the aliphatic and potentially vinylic portions of the molecule, as well as C-N stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (dione)1650-1750
C-H (aliphatic)2850-3000
C-N1000-1350

Electronic and Photophysical Properties by Absorption and Emission Spectroscopy

The electronic and photophysical properties of this compound can be investigated using UV-visible absorption and fluorescence emission spectroscopy.

UV-Visible Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption spectrum of this compound would reveal the wavelengths of light the molecule absorbs, which correspond to the energy required to promote electrons from lower to higher energy molecular orbitals. The position and intensity of the absorption bands are influenced by the chromophoric system of the molecule, which includes the dione functionality and the conjugated π-system of the indolizine core.

Fluorescence Emission Spectroscopy: If this compound is fluorescent, emission spectroscopy can be used to study its emissive properties. After absorbing light, the molecule can relax to the ground state by emitting a photon. The emission spectrum provides information about the energy of the emitted light and the efficiency of the fluorescence process (quantum yield). The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also be determined. These photophysical properties are highly dependent on the molecular structure and the surrounding environment.

Theoretical and Computational Investigations of Indolizine Dione Systems

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For indolizine (B1195054) dione (B5365651) systems, these calculations can elucidate properties ranging from geometric structure to electronic transitions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov For a molecule like 6,7-dihydro-5H-indolizine-1,3-dione, DFT calculations are used to optimize the ground-state geometry, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies and charge distributions. researchgate.netcuny.edu Commonly used functionals for such organic systems include B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p) to ensure accurate results. researchgate.netcuny.edu

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. mpg.dewikipedia.org It is the most widely used method for calculating vertical excitation energies, which correspond to absorption maxima in UV-Vis spectra, and for analyzing the nature of electronic transitions (e.g., n→π* or π→π*). researchgate.netrsc.org This is crucial for understanding the photophysical behavior of indolizine dione systems. The choice of functional can be critical in TD-DFT, especially for describing charge-transfer excitations. rsc.org

Table 1: Typical Parameters for DFT and TD-DFT Calculations on Indolizine Dione Systems

ParameterDescriptionTypical Selection for Indolizine Diones
Method The theoretical model used for the calculation.DFT for ground state; TD-DFT for excited states. nih.govmpg.de
Functional The approximation to the exchange-correlation energy in DFT.B3LYP, PBE0, M06-2X, CAM-B3LYP. researchgate.netcuny.edu
Basis Set The set of mathematical functions used to build molecular orbitals.Pople-style (e.g., 6-31G(d), 6-311++G(d,p)), Dunning (e.g., cc-pVTZ).
Solvent Model A method to approximate the effect of a solvent.Polarizable Continuum Model (PCM), SMD.
Task The type of calculation to be performed.Geometry Optimization, Frequency Analysis, Single Point Energy, UV-Vis Spectra Prediction.

Semi-Empirical Methods (e.g., SINDO1, AM1)

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.orgucsb.edu These methods are significantly faster than DFT, making them suitable for preliminary studies of very large molecules or for high-throughput screening. ucsb.eduresearchgate.net

While less accurate than DFT for detailed electronic structure, they can provide useful estimates for heats of formation, dipole moments, and molecular geometries. uni-muenchen.deresearchgate.net Methods like ZINDO are specifically parameterized for predicting electronic spectra. wikipedia.org However, due to the approximations made, the results of semi-empirical calculations can be unreliable if the molecule under study is dissimilar to those used in the method's parameterization. uni-muenchen.deucsb.edu

Table 2: Comparison of Computational Methodologies

MethodRelative CostGeneral AccuracyPrimary Application for Indolizine Diones
Semi-Empirical (AM1, PM3) LowModerateRapid geometry scans, preliminary analysis of large systems. ucsb.edu
DFT (B3LYP, M06-2X) MediumGoodAccurate ground-state geometries, electronic properties, reaction energies. nih.govresearchgate.net
TD-DFT (B3LYP, CAM-B3LYP) Medium-HighGoodUV-Vis spectra, analysis of electronic excited states. mpg.deresearchgate.net
Ab initio (MP2, CCSD) HighVery HighBenchmarking results for smaller systems or fragments.

Aromaticity Indices and Ring Current Analysis

Aromaticity is a key concept related to stability, structure, and reactivity. chim.it For the this compound molecule, the bicyclic core is not aromatic. The five-membered ring is saturated, and the presence of the dione functionality in the six-membered ring disrupts the cyclic π-electron delocalization characteristic of aromatic systems.

However, the study of aromaticity is crucial for understanding related, fully aromatic indolizine compounds. chim.itacs.org Aromaticity can be quantified using several computational indices:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where negative values inside a ring indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). nih.gov The NICS(1)zz value, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is often used to isolate the π-electron contribution.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the equalization of bond lengths. A value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic, Kekulé-like structure.

Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU): These are electronic indices based on electron delocalization between atoms. nih.gov

For this compound, these indices would be expected to yield values close to zero, confirming the non-aromatic character of both rings. In contrast, a fully aromatic indolizine would show significant aromatic character, particularly in the five-membered pyrrole-like ring. acs.org

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will react and for elucidating the step-by-step mechanism of a chemical transformation. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals, readily calculated with DFT, provide key insights into a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack .

The LUMO represents the region to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack .

The HOMO-LUMO gap is an indicator of kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, FMO analysis would likely show the LUMO localized around the electron-deficient carbonyl carbons, predicting these as the primary sites for nucleophilic addition. The HOMO would likely be associated with the nitrogen atom and adjacent carbons, suggesting these as potential sites for electrophilic attack or protonation. FMO theory is particularly powerful for explaining outcomes in pericyclic reactions, such as cycloadditions. slideshare.netimperial.ac.uk

Transition State Modeling and Energy Landscape Mapping

To gain a complete understanding of a reaction mechanism, chemists use computational methods to locate and characterize transition states (TS)—the highest energy points along a reaction pathway. cuny.edu By calculating the energies of reactants, intermediates, transition states, and products, an entire potential energy surface can be mapped. elifesciences.org

This analysis allows for:

Determination of the rate-limiting step: The step with the highest activation energy barrier.

Elucidation of reaction mechanisms: Distinguishing between concerted, stepwise, or other complex pathways. cuny.edu

Prediction of regioselectivity and stereoselectivity: Comparing the activation energies of different possible pathways leading to different products. For example, in cycloaddition reactions, computational modeling can predict which regio- or stereoisomer will be favored. researchgate.net

For reactions involving this compound, DFT methods like M06-2X are well-suited for locating transition states. cuny.edu These calculations can reveal detailed geometries of the transition state structures, providing a model, akin to the well-known Zimmerman-Traxler model for aldol (B89426) reactions, that explains the observed product distribution.

Table 3: Components of a Computational Reaction Mechanism Study

ComponentObjectiveComputational Method
Reactant/Product Optimization Find the lowest energy structures of starting materials and products.DFT Geometry Optimization
Transition State Search Locate the saddle point on the potential energy surface connecting reactants and products.TS Search Algorithms (e.g., QST2/3, Berny)
Frequency Calculation Confirm the nature of stationary points (minimum or transition state) and obtain zero-point vibrational energies.DFT Frequency Analysis
Intrinsic Reaction Coordinate (IRC) Confirm that the found transition state connects the correct reactant and product minima.IRC Calculation
Energy Profile Plot the relative energies of all species to visualize the reaction pathway and determine activation barriers.Single Point Energy Calculations (often with a larger basis set)

In Silico Modeling of Biological Interactions (excluding pharmacological outcomes)

General computational methodologies that would be applied to a compound like this compound are outlined below. However, it is crucial to reiterate that the specific application of these methods to the target compound is not documented in the searched scientific literature.

Ligand-Protein Docking for Enzyme Inhibition Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a protein target. chemrevlett.com This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and the active site of an enzyme, which can suggest its potential as an inhibitor. nih.gov The process involves generating various conformations of the ligand within the protein's binding pocket and scoring them based on factors like electrostatic and van der Waals interactions. ijabbr.com For a novel scaffold like this compound, docking studies would be a primary step to identify potential protein targets and to understand the key structural features required for binding. nih.gov

Molecular Dynamics Simulations for Binding Site Analysis

Following initial docking predictions, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the analysis of the stability of the ligand in the binding site, the flexibility of the protein, and the specific interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex. chemrevlett.comnih.gov This technique helps in refining the understanding of the binding mode and can reveal the role of individual amino acid residues in the binding site. nih.gov

Structure-Based Drug Design Principles (focusing on chemical scaffold)

Structure-based drug design utilizes the three-dimensional structure of a target protein to design and optimize ligands. drugdesign.org The chemical scaffold of a molecule, in this case, the this compound core, serves as a foundational structure for designing new derivatives with improved binding affinity and selectivity. nih.govmdpi.com By understanding the interactions of the scaffold with the target protein, medicinal chemists can make informed decisions about which chemical modifications are likely to enhance the desired biological activity. drugdesign.org This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Biological Activity Mechanisms of Indolizine Diones

Mechanistic Studies of Antimicrobial Action

Derivatives of the indolizine (B1195054) nucleus have demonstrated notable antimicrobial properties, with research pointing to several mechanisms of action. mdpi.comresearchgate.netresearchgate.net The need for new antimicrobial agents is driven by increasing microbial resistance to existing antibiotics. mdpi.comresearchgate.net Indolizine derivatives are being explored as they may act through mechanisms distinct from well-known antibacterial agents. mdpi.com

Studies have shown that certain pyrazolyl-indolizine derivatives exhibit potent antimicrobial efficiency against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Sallmonella typhimurium, as well as the fungus Candida albicans. nih.gov One of the proposed mechanisms for their antibacterial action involves the induction of oxidative stress. For instance, a significant increase in lipid peroxidation (LPO) was observed in the Gram-negative bacterium Pseudomonas aeruginosa when treated with a specific pyrazolyl-indolizine compound. nih.gov Another derivative was found to markedly increase cell membrane oxidation in Salmonella typhimurium. nih.gov

Furthermore, molecular docking studies have suggested that these compounds can interact with the active sites of crucial microbial enzymes. nih.gov These enzymes include dihydropteroate (B1496061) synthase in S. aureus, LasR in P. aeruginosa, glucosamine-6-phosphate synthase in S. typhimurium, and gyrase B in B. subtilis. nih.gov For antifungal activity against C. albicans, the target enzyme identified was sterol 14-demethylase. nih.gov The majority of tested indolizine derivatives have shown good activity against Staphylococcus and Mycobacterium species. researchgate.net

Molecular Mechanisms of Anticancer Activity

The indolizine scaffold is a promising framework for the development of novel anticancer agents. nih.govnih.govresearchgate.net Research into various indolizine derivatives has revealed multiple molecular pathways through which they exert their cytotoxic effects on cancer cells.

Apoptosis Induction Pathways

A key mechanism of anticancer activity for several indolizine derivatives is the induction of apoptosis, or programmed cell death. For example, indolizine-chalcone hybrids have been shown to trigger caspase-dependent apoptosis in human lymphoma cells. nih.gov This indicates that these compounds can activate the cellular machinery that leads to controlled cell death in cancerous cells.

Cell Cycle Arrest Mechanisms

While specific details on cell cycle arrest mechanisms for 6,7-dihydro-5H-indolizine-1,3-dione are not extensively documented, preliminary studies on related compounds suggest that they can inhibit cancer cell proliferation through mechanisms that include cell cycle arrest.

Enzyme Target Inhibition (e.g., EGFR, CDK2)

The anticancer effects of indolizine derivatives are also attributed to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. Some indolizine derivatives have been found to inhibit β-catenin activity and activate p53, a critical tumor suppressor protein. nih.gov The inhibition of the β-catenin pathway is a significant target in cancer therapy as its aberrant activation is common in many cancers.

Neuroprotective Action and Associated Molecular Pathways

Indolizine derivatives are also being investigated for their potential in treating neurodegenerative diseases. google.com While direct studies on this compound are scarce, research on structurally related indole (B1671886) derivatives provides insights into possible neuroprotective mechanisms.

One such study on the indole-derivative compound NC001-8 demonstrated protective effects in cellular models of Parkinson's disease. nih.gov The compound was found to upregulate the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidative pathway. nih.gov By activating NRF2 and its downstream target NQO1, NC001-8 was able to reduce levels of reactive oxygen species (ROS) and rescue dopaminergic neurons from oxidative stress-induced cell death. nih.gov Knockdown of NRF2 abolished these protective effects, confirming the pathway's importance. nih.gov These findings suggest that indolizine-like structures may offer neuroprotection by modulating cellular antioxidant responses. A patent has also been filed for indolizine derivatives as antagonists of the P2X7 receptor, which is implicated in neuroinflammatory and neurodegenerative processes. google.com

Redox Modulation and Photosystem I Inhibition (e.g., Herbicidal Action)

Certain indolizine diones have been identified as potent herbicides. Specifically, 6,7-disubstituted indolizine-5,8-diones have demonstrated herbicidal activity, causing rapid desiccation in whole-plant tests and bleaching in leaf-disc assays. nih.gov

The mechanism of action for these herbicidal indolizine-diones involves the modulation of redox processes within the plant's photosynthetic apparatus. nih.gov In isolated chloroplasts, these compounds were shown to initiate the rapid uptake of oxygen in Photosystem I (PSI). This suggests that they act as redox mediators, diverting electrons from PSI to molecular oxygen, leading to the formation of reactive oxygen species that cause cellular damage and plant death. nih.gov Electrochemical studies have further supported this redox mediator mode of action. nih.gov This mechanism is a promising avenue for the development of new herbicides. scielo.br

Receptor Binding Affinities and Modulatory Effects

Direct receptor binding data for this compound is not extensively available in the public domain. However, studies on structurally related indolizine and indolinone derivatives provide valuable insights into the potential receptor interactions of this compound class.

Research on novel pyrrolo[2,1,5-cd]indolizine derivatives has explored their binding affinities for the estrogen receptor, indicating that the broader indolizine scaffold can be adapted to interact with specific receptor targets. nih.gov Similarly, derivatives of indolin-2-one, which shares a core structural motif with indolizine-1,3-diones, have been synthesized and evaluated as ligands for dopamine (B1211576) receptors. nih.gov

One study focused on indolin-2-one derivatives with piperazinylbutyl side chains, which showed selectivity for D2-like dopamine receptors. nih.gov Notably, the compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one demonstrated a high affinity and selectivity for the dopamine D4 receptor, with a Ki value of 0.5 nM. nih.gov This highlights the potential for derivatives of this scaffold to act as potent and selective receptor modulators.

Furthermore, 3-substituted indolin-2-ones have been identified as a novel class of tyrosine kinase inhibitors. acs.org These compounds have shown selective inhibition of various receptor tyrosine kinases (RTKs), including those for vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), and platelet-derived growth factor (PDGF). acs.org The selectivity is largely determined by the nature of the substituent at the 3-position of the indolin-2-one core. acs.org For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are specific inhibitors of the VEGF (Flk-1) RTK. acs.org

Derivatives of isoindoline-1,3-dione have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govnih.gov These studies have shown that modifications to the isoindoline-1,3-dione structure, such as the introduction of N-benzyl pyridinium (B92312) hybrids, can lead to potent inhibitory activity. nih.gov

Table 1: Receptor Binding Affinities of Selected Indolin-2-one Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-oneDopamine D40.5 nM nih.gov

Table 2: Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

Compound ClassTarget EnzymeIC50 Range
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)2.1 - 7.4 µM nih.gov
Isoindoline-1,3-dione derivatives with N-benzylpiperidinylamine moietyAcetylcholinesterase (AChE)Starting from 87 nM nih.gov
Isoindoline-1,3-dione derivatives with N-benzylpiperidinylamine moietyButyrylcholinesterase (BuChE)Starting from 7.76 µM nih.gov

Structure-Activity Relationship (SAR) Derivation for Mechanistic Understanding

The structure-activity relationship (SAR) of indolizine diones and related heterocyclic compounds provides a framework for understanding how chemical structure influences biological activity. By systematically modifying different parts of the molecule, researchers can deduce which functional groups are essential for potency and selectivity.

For 3-substituted indolin-2-ones acting as receptor tyrosine kinase inhibitors, the substituent at the C-3 position is a key determinant of selectivity. acs.org Bulky groups on the phenyl ring at this position tend to confer selectivity towards EGF and Her-2 receptor tyrosine kinases. acs.org In contrast, an extended side chain at the C-3 position leads to high potency and selectivity against PDGF and VEGF (Flk-1) receptor tyrosine kinases. acs.org

In the context of isoindoline-1,3-dione derivatives as cholinesterase inhibitors, the nature of the linker and the substituents on the appended rings are crucial. Studies have shown that the length of an alkyl linker between the isoindoline-1,3-dione core and a benzylpiperidine moiety significantly impacts activity against both AChE and BuChE. nih.gov Furthermore, substitutions on the benzyl (B1604629) ring can fine-tune the inhibitory potency. nih.gov For example, isoindoline-1,3-dione-N-benzyl pyridinium hybrids have demonstrated potent anti-AChE activity, with a 4-fluorobenzyl pyridinium moiety being particularly effective. nih.gov

The SAR of substituted indolo[2,3-c]quinolin-6-ones has been explored for their activity as Haspin kinase inhibitors. nih.gov These studies, which simplify the structure of natural products like lamellarins, have shown that specific substitutions on the indoloquinoline core can lead to highly potent and selective inhibitors. nih.gov This approach of simplifying complex natural product scaffolds is a common strategy in medicinal chemistry to identify the core pharmacophore and develop more synthetically accessible analogs.

Table 3: General Structure-Activity Relationships for Indolinone and Isoindolinone Derivatives

Compound ClassStructural FeatureImpact on Biological Activity
3-Substituted Indolin-2-onesBulky substituent at C-3Selectivity for EGF and Her-2 RTKs acs.org
Extended side chain at C-3Selectivity for PDGF and VEGF RTKs acs.org
5-membered heteroaryl ring at C-3Specificity for VEGF (Flk-1) RTK acs.org
Isoindoline-1,3-dione DerivativesLength of alkyl linkerModulates AChE and BuChE inhibition nih.gov
Substituents on benzyl ringFine-tunes inhibitory potency nih.gov
N-benzyl pyridinium moietyPotent anti-AChE activity nih.gov

Advanced Chemical Applications of Indolizine Dione Scaffolds

Design and Synthesis of Fluorescent Probes for Chemical and Biochemical Assays

The inherent fluorescence of the indolizine (B1195054) nucleus makes it an attractive scaffold for the development of fluorescent probes. elsevierpure.comresearchgate.netrsc.org By strategically modifying the 6,7-dihydro-5H-indolizine-1,3-dione core, researchers can fine-tune the photophysical properties to create sensors for specific analytes or to visualize biological processes. The development of indolizine-based fluorophores has led to a new class of probes with desirable optical properties, including suitability for use in aqueous systems. elsevierpure.com

The design of these probes often involves the introduction of specific functional groups that can interact with the target analyte, leading to a measurable change in fluorescence intensity or wavelength. For example, indolizine derivatives have been developed as fluorescent sensors and for labeling carbon nanotubes. researchgate.net The synthesis of these probes can be achieved through various methods, including diversity-oriented synthesis and the oxidative Pictet-Spengler cyclization, which allow for the rapid assembly of a library of fluorophores with diverse properties. elsevierpure.com

Key features of indolizine-based fluorescent probes include:

Tunable Emission: Modifications to the indolizine core can shift the emission wavelength across the visible spectrum.

High Quantum Yields: Certain derivatives exhibit strong fluorescence, making them sensitive probes.

Biocompatibility: Some indolizine-based probes have shown good biocompatibility, enabling their use in living systems. nih.gov

A notable example is the development of pyrido[3,2-b]indolizine as a tunable fluorescent scaffold. This system allows for the creation of small, neutral organic fluorophores with predictable photophysical properties that absorb visible light. nih.gov Computational calculations have been instrumental in selecting optimal substituent positions to fine-tune the fluorescence colors from blue to red. nih.gov

Integration in Supramolecular Architectures and Self-Assembly Processes

The planar structure and potential for various intermolecular interactions make indolizine dione (B5365651) derivatives excellent candidates for use in supramolecular chemistry and self-assembly. These molecules can be designed to interact with each other through hydrogen bonding, π-π stacking, and other non-covalent forces to form well-defined, higher-order structures.

The self-assembly of indolizine-based molecules can lead to the formation of various nano- and microstructures, such as nanofibers, vesicles, and organogels. The properties of these supramolecular assemblies are dictated by the specific structure of the constituent molecules. For instance, the introduction of long alkyl chains can promote the formation of ordered assemblies in solution.

While direct research on the supramolecular chemistry of this compound is specific, the broader class of indolizine derivatives has shown promise in this area. For example, indolizine-based molecules have been used to create color-tunable fluorophores and fluorescent pH sensors, indicating their potential for integration into responsive supramolecular systems. mdpi.com The ability to form ordered structures is crucial for applications in materials science, such as the development of organic electronic devices and sensors.

Role as Versatile Synthons for Complex Heterocyclic Systems

The this compound core serves as a versatile starting material, or synthon, for the synthesis of more complex heterocyclic frameworks. researchgate.netresearchgate.net Its reactive dicarbonyl functionality and the inherent reactivity of the indolizine ring system allow for a variety of chemical transformations.

Several synthetic strategies utilize indolizine derivatives to construct fused heterocyclic systems. These methods often involve tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. clockss.org For instance, indolizine derivatives can undergo cycloaddition reactions to form polycyclic structures. nih.govresearchgate.net

The synthesis of various indolizine derivatives has been achieved through numerous methods, including:

Three-component reactions: These reactions allow for the efficient assembly of indolizine structures from simple starting materials.

Intramolecular cyclization: This is a common strategy for forming the bicyclic indolizine core.

Tandem reactions: Sequential reactions, such as Michael addition followed by Pictet-Spengler cyclization, have been used to synthesize complex indolizino[8,7-b]indoles. rsc.org

The resulting complex heterocyclic systems often exhibit interesting biological activities and photophysical properties, making them valuable targets in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Synthetic Methods for Indolizine Derivatives

Starting Materials Reaction Type Product Reference
2-Azaallyl)stannanes and (2-azaallyl)silanes [3+2] Cycloaddition Indolizidines nih.gov
Tryptamines and alkyl propiolates Michael addition and Pictet–Spengler reactions 6,11-dihydro-5H-indolizino[8,7-b]indoles rsc.org
Acyl bromide, pyridine (B92270), and acetylene Microwave-assisted three-component cycloaddition Indolizines
(Z)-2-Pyridine and quinoline (B57606) silylated vinylacetylenes Base-mediated reaction with alcohols 3-Alkoxymethylindolizines nih.gov

Development of Novel Redox-Active Chemical Systems

The indolizine dione moiety possesses inherent redox activity due to the presence of the dicarbonyl system, which can undergo reversible reduction. This property is central to the development of novel redox-active chemical systems. Electrochemical studies of related indolizino[1,2-b]quinoline derivatives have shown that these systems can undergo two one-electron reduction steps, forming a semiquinone radical anion and then a dianion. researchgate.net

The redox potentials of these systems can be tuned by the introduction of electron-withdrawing or electron-donating substituents on the indolizine ring. For example, the presence of acceptor groups like cyano (-CN) and carboxylic acid (-COOH) can shift the reduction potentials to more positive values. researchgate.net This tunability is crucial for designing molecules with specific electrochemical properties for applications such as:

Organic Batteries: Materials that can undergo stable and reversible redox cycles are potential candidates for use as electrodes in organic batteries.

Electrocatalysis: The ability to mediate electron transfer makes these compounds interesting for applications in electrocatalytic reactions.

Redox-Responsive Materials: Materials that change their properties (e.g., color or fluorescence) in response to a redox stimulus can be developed based on this scaffold.

Recent research has also explored the electrochemical difunctionalization of indolizines, demonstrating that these molecules can be modified under mild, oxidant- and catalyst-free conditions to introduce new functional groups. rsc.org This opens up new avenues for the synthesis of novel redox-active indolizine derivatives with tailored properties.

Table 2: Electrochemical Properties of Indolizino[1,2-b]quinoline Derivatives

Substituent First Reduction Potential (V vs. Ag/AgCl) Second Reduction Potential (V vs. Ag/AgCl) Reference
-H -1.15 -1.75 researchgate.net
-CN -0.95 -1.55 researchgate.net
-COOH -1.05 -1.65 researchgate.net

Data obtained in acetonitrile (B52724) (ACN) solvent. researchgate.net

Future Research Directions in 6,7 Dihydro 5h Indolizine 1,3 Dione Chemistry

Development of Highly Stereoselective Synthetic Methodologies

The saturation in the six-membered ring of 6,7-dihydro-5H-indolizine-1,3-dione introduces the possibility of stereocenters, making the development of stereoselective synthetic routes a paramount objective. Current synthetic strategies for indolizine (B1195054) cores often rely on cycloaddition reactions, which may not offer precise stereocontrol in the dihydro variants. jbclinpharm.org Future work must focus on methods that can establish defined stereochemistry, which is crucial for modulating biological activity.

Key research avenues include:

Catalytic Asymmetric Hydrogenation: The diastereoselective heterogeneous hydrogenation of substituted indolizines to their saturated counterparts has been demonstrated. nih.gov Future efforts should adapt these principles, exploring chiral catalysts (e.g., those based on rhodium, ruthenium, or iridium) for the enantioselective reduction of a suitable 5H-indolizine-1,3-dione precursor to generate specific enantiomers of the dihydro product.

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. Research into chiral Brønsted acid or aminocatalyzed cyclization reactions could provide a metal-free pathway to enantiomerically enriched this compound scaffolds. An organocatalytic asymmetric synthesis has been successfully used for creating complex indolizine lactones, demonstrating the feasibility of this approach. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of L-glutamic acid, could provide a reliable route to specific diastereomers. researchgate.net This strategy involves building the heterocyclic system from a precursor that already contains the desired stereochemical information.

Methodology Catalyst/Reagent Type Potential Advantages Research Focus
Asymmetric HydrogenationChiral transition metal complexes (Rh, Ru, Ir)High enantioselectivity, broad substrate scopeDevelopment of catalysts for the specific reduction of indolizine-1,3-dione precursors.
Organocatalytic CyclizationChiral phosphoric acids, proline derivativesMetal-free, environmentally benign, high stereocontrolDesign of intramolecular cyclization reactions that set the stereocenters in the six-membered ring.
Chiral Pool SynthesisL-Glutamic acid, chiral aminesAccess to enantiopure products, predictable stereochemistryElaboration of multi-step sequences from chiral precursors to the final dione (B5365651) structure.

Advanced Mechanistic Studies using Time-Resolved Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. While mechanisms for the formation of some indolizines have been investigated through kinetic and computational studies, many details remain inferred rather than directly observed. nih.govresearchgate.net The application of advanced spectroscopic techniques could provide unprecedented insight into the transient species involved in the synthesis of this compound.

Future research should employ:

Time-Resolved Spectroscopy (e.g., ns/ps laser flash photolysis): These techniques can detect and characterize short-lived intermediates, such as ylides or ketenes, which are often proposed in indolizine syntheses. researchgate.net By monitoring the reaction in real-time following photoinitiation, it would be possible to map the entire reaction coordinate.

In-situ NMR and IR Spectroscopy: Continuous monitoring of a reaction mixture can reveal the sequence of bond-forming events and identify key intermediates that accumulate during the reaction. This would be particularly valuable for multistep, one-pot syntheses.

A primary goal would be to elucidate the mechanism of the key ring-forming step, which is often a [3+2] or [8π+2] cycloaddition. Direct observation of the proposed intermediates would confirm or revise existing mechanistic hypotheses and enable the rational design of more efficient catalysts and reaction conditions.

Computational Design and Prediction of Novel Indolizine Dione Architectures

Computational chemistry offers a powerful platform for the rational design of new molecules with tailored properties, bypassing laborious trial-and-error synthesis. researchgate.net For the this compound scaffold, computational methods can be used to predict electronic, structural, and biological properties before a molecule is ever synthesized.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, stabilities, and the energies of frontier molecular orbitals (HOMO-LUMO), which are critical for understanding reactivity and electronic properties. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping: To identify the electrophilic and nucleophilic sites on the molecule, guiding strategies for selective functionalization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building models based on a library of synthesized and tested dione derivatives, it will be possible to predict the biological activity of new, unsynthesized analogues.

Molecular Docking: To simulate the interaction of designed ligands with the binding sites of specific biological targets, such as protein kinases or enzymes, thereby prioritizing candidates for synthesis. nih.gov

Computational Method Application for Indolizine Dione Design Predicted Properties
Density Functional Theory (DFT)Optimization of molecular geometry and electronic structure analysis.Stability, reactivity, HOMO-LUMO energy gap, spectral properties.
Molecular Electrostatic Potential (MEP)Identification of sites for electrophilic and nucleophilic attack.Chemical reactivity and intermolecular interaction sites.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on chemical structure.Potency (e.g., IC₅₀) against a specific biological target.
Molecular DockingSimulating binding modes and affinities to protein targets.Binding energy, protein-ligand interactions, target selectivity.

Expanding the Scope of Green Chemistry Approaches for Dione Synthesis

The increasing demand for environmentally sustainable chemical processes necessitates the development of green synthetic routes for all classes of compounds, including indolizine diones. researchgate.net Traditional methods for indolizine synthesis often involve harsh conditions, toxic catalysts, or hazardous organic solvents. nih.gov

Future research should prioritize the following green chemistry strategies:

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, has been shown to effectively catalyze the one-pot synthesis of indolizines in aqueous media. nih.govnih.gov Developing biocatalytic routes to this compound would offer a highly selective and environmentally friendly alternative to traditional catalysis.

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. Research into water-tolerant catalysts, such as Mn(OTf)₂, which has been used for related oxidations, could enable the synthesis to be performed under benign conditions. rsc.org

Alternative Energy Sources: The use of microwave or ultrasound irradiation can significantly accelerate reaction times, reduce energy consumption, and improve yields, often in the absence of a solvent. nih.gov

Green Chemistry Approach Principle Application to Dione Synthesis
BiocatalysisUse of enzymes (e.g., lipases) to catalyze reactions.One-pot synthesis in aqueous buffer, potentially with high stereoselectivity.
Aqueous MediaUsing water as the reaction solvent.Reduces use of volatile organic compounds (VOCs); requires water-tolerant catalysts.
Ultrasound IrradiationApplication of high-frequency sound waves to promote reaction.Increased reaction rates, higher yields, and improved energy efficiency.
Microwave-Assisted SynthesisUse of microwave energy to heat reactions rapidly and uniformly.Drastic reduction in reaction times from hours to minutes.

Exploration of New Biological Target Interactions through Rational Design

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. derpharmachemica.comresearchgate.net The this compound framework is an attractive starting point for the rational design of new therapeutic agents.

Future research in this area should involve a systematic approach:

Broad Biological Screening: An initial library of diverse this compound analogues should be screened against a wide panel of biological targets (e.g., kinases, tubulin, bacterial enzymes) to identify initial "hit" compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, systematic modifications to the scaffold are made to establish a clear relationship between chemical structure and biological potency. This involves synthesizing analogues with varied substituents at different positions.

Late-Stage Functionalization: For promising lead compounds, late-stage functionalization strategies can be employed to rapidly generate diverse analogues and optimize properties like potency and selectivity without re-synthesizing the core structure from scratch. nih.gov

Target-Specific Design: Using computational docking and SAR data, new generations of compounds can be designed to maximize interactions with the intended biological target, potentially leading to highly potent and selective drug candidates. For instance, indolizine analogues have been developed as potent inhibitors of specific kinases like Haspin. nih.gov

Potential Biological Target Class Therapeutic Area Rational Design Strategy
Protein Kinases (e.g., Haspin)OncologyDesign analogues to fit into the ATP-binding pocket; optimize for selectivity. nih.gov
TubulinOncologySynthesize analogues that mimic known colchicine (B1669291) site binders. nih.gov
Bacterial Enzymes (e.g., InhA)Infectious DiseaseDesign compounds that inhibit essential metabolic pathways in pathogens like Mycobacterium tuberculosis.
5-HT₃ ReceptorsCNS DisordersModify the scaffold to interact with specific serotonin (B10506) receptor subtypes. derpharmachemica.com

Q & A

Q. What are the common synthetic routes for preparing 6,7-dihydro-5H-indolizine-1,3-dione and its derivatives?

The synthesis typically involves multi-step protocols:

  • One-pot cyclization : Reaction of substituted pyridines with propynyl acetals via Sonogashira coupling, followed by sulfur-mediated cyclization to form the indolizine core .
  • Salt formation : Acid-base reactions with organic/inorganic bases (e.g., sodium hydroxide or piperidine) to generate salts for improved solubility or bioactivity .
  • Condensation reactions : Use of hydrazine derivatives or maleic anhydride to introduce functional groups (e.g., hydrazones) .
    Key considerations : Purification via flash chromatography (CH₂Cl₂/MeOH gradients) and recrystallization to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C-NMR for confirming regioselectivity and substituent positions. Note: Poor solubility in polar solvents may require DMSO-d₆ or deuterochloroform .
  • IR spectroscopy : Peaks at 1700–1727 cm⁻¹ confirm carbonyl (C=O) groups in the dione moiety .
  • X-ray crystallography : Resolves stereochemical ambiguities; used in indolizine-derived pentathiepines to validate fused-ring systems .

Q. How do researchers assess the baseline cytotoxicity of this compound in vitro?

  • Cell viability assays : MTT or resazurin-based protocols on cancer cell lines (e.g., MDA-MB-231 or SKHep-1) at 24–72 hr exposures .
  • Dose-response curves : Test concentrations from 1–100 µM to calculate IC₅₀ values .
    Controls : Include DNQX (a quinoxalinedione antagonist) to rule off-target ion channel effects .

Advanced Research Questions

Q. How are structure-activity relationships (SARs) analyzed for indolizine-dione derivatives?

  • Functional group substitutions : Introduce halogens (F, Cl, Br), methyl, or nitro groups at meta/para positions to modulate electronic properties and bioactivity .
  • Biological testing : Compare IC₅₀ trends across derivatives in antibacterial (e.g., Staphylococcus aureus) or anticancer assays .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronegativity with receptor binding .

Q. How can spectral data contradictions (e.g., missing ¹³C-NMR signals) be resolved?

  • Solubility optimization : Use DMF or DMSO as co-solvents to improve sample homogeneity .
  • Alternative techniques : LC-MS for molecular weight confirmation; X-ray crystallography to resolve ambiguous NOE correlations .
    Case study : Indolizine-pentathiepines required single-crystal X-ray diffraction due to insolubility in NMR solvents .

Q. What strategies improve yields in multi-step syntheses of indolizine-dione derivatives?

  • Catalyst optimization : Use DMAP/EDCI for acylations or Pd/Cu for Sonogashira couplings to reduce side reactions .
  • Temperature control : Low temperatures (0–5°C) during cyclization steps prevent decomposition .
    Example : Bromo-substituted derivatives achieved 65% yield via Finkelstein reaction modifications .

Q. How is apoptosis induction by this compound validated mechanistically?

  • Caspase activation assays : Fluorometric detection of caspase-3/7 using substrates like DEVD-AMC .
  • DNA fragmentation analysis : TUNEL assay or gel electrophoresis to confirm apoptotic nuclei .
  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis in treated cells .

Q. What computational methods elucidate the electronic structure of indolizine-dione derivatives?

  • Molecular docking : Glide or AutoDock to predict binding to targets like AMPA receptors or kinases .
  • Electrostatic potential maps : Generated via Gaussian09 to identify nucleophilic/electrophilic sites .
    Key finding : Nitro-substituted derivatives exhibit distinct electronic behavior due to strong electron-withdrawing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.